molecular formula C12H12N2O2 B13532228 4-(Quinoxalin-2-yl)butanoic acid

4-(Quinoxalin-2-yl)butanoic acid

Cat. No.: B13532228
M. Wt: 216.24 g/mol
InChI Key: FQGSKIQDLUQEMZ-UHFFFAOYSA-N
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Description

4-(Quinoxalin-2-yl)butanoic acid is a chemical compound integrating the quinoxaline heterocycle, a structure of significant interest in medicinal chemistry and drug discovery. The quinoxaline core is a privileged scaffold found in pharmacologically active molecules and is known to exhibit a wide range of biological activities . This particular derivative features a flexible butanoic acid linker, making it a valuable building block for the synthesis of more complex molecules, such as protease inhibitors . Researchers can utilize this compound as a key intermediate in the development of potential therapeutic agents. For instance, structurally related quinoxaline compounds have been developed as potent inhibitors of protein kinases like FGFR1, which is a validated target in anticancer drug discovery . Other quinoxaline-based molecules have been designed as inhibitors of caspase-1, a key enzyme in the inflammatory response . The functionalization of the quinoxaline core, particularly at the C3 position, is a active area of research for tuning biological activity and physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-quinoxalin-2-ylbutanoic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-2,5-6,8H,3-4,7H2,(H,15,16)

InChI Key

FQGSKIQDLUQEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 4 Quinoxalin 2 Yl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 4-(quinoxalin-2-yl)butanoic acid, the primary disconnection points are the C-C bond between the quinoxaline (B1680401) ring and the butanoic acid side chain, and the C-N bonds within the pyrazine (B50134) ring of the quinoxaline core.

A logical retrosynthetic pathway for this compound is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A["this compound"] -->|C-C Disconnection| B{"Quinoxaline Synthon + Butanoic Acid Synthon"};
    B --> C{"2-Haloquinoxaline + Butanoic acid derivative (e.g., organometallic reagent)"};
    B --> D{"2-Methylquinoxaline + Reagents for chain extension"};
    A -->|C-N Disconnection| E{"o-Phenylenediamine + α-Keto acid derivative"};

This diagram illustrates two primary retrosynthetic disconnections for this compound, leading to plausible synthetic strategies.

This analysis suggests two main synthetic strategies:

Late-stage side chain introduction: This approach involves first synthesizing a functionalized quinoxaline precursor, such as a 2-haloquinoxaline or 2-methylquinoxaline (B147225), and then attaching the butanoic acid moiety.

Convergent synthesis: This strategy involves reacting a suitably substituted o-phenylenediamine (B120857) with a precursor already containing the butanoic acid chain, such as an α-keto acid derivative, to form the quinoxaline ring and introduce the side chain in a single convergent step.

Synthesis of the Quinoxaline Core: Established and Novel Approaches

The quinoxaline ring system is a common scaffold in medicinal chemistry and materials science. ekb.eg Consequently, numerous synthetic methods have been developed for its construction.

Condensation Reactions Involving 1,2-Dicarbonyl Compounds and 1,2-Diamines

The most classic and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govchim.it This reaction is typically acid-catalyzed and proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the quinoxaline. researchgate.net

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

o-Phenylenediamine Derivative1,2-Dicarbonyl CompoundCatalyst/ConditionsProductReference
o-PhenylenediamineBenzilMeOH/AcOH, microwave2,3-Diphenylquinoxaline primescholars.com
o-PhenylenediamineGlyoxalWater, room temperatureQuinoxaline chim.it
Substituted o-phenylenediaminesVarious 1,2-diketones(NH4)6Mo7O24·4H2O, EtOH/H2OSubstituted quinoxalines sid.ir

A variety of catalysts can be employed to facilitate this reaction, including mineral acids, Lewis acids, and heterogeneous catalysts. nih.govsid.ir The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Transition Metal-Catalyzed Cyclization and Functionalization Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinoxalines. bohrium.comrsc.org These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted quinoxalines.

Key transition metals used in quinoxaline synthesis include:

Palladium: Palladium catalysts are used in one-pot syntheses and for the coupling of various precursors. bohrium.com

Ruthenium: Ruthenium-catalyzed reactions often involve acceptorless dehydrogenative coupling. bohrium.com

Copper: Copper catalysis is versatile and can be used for the synthesis of a variety of quinoxaline derivatives. bohrium.com

Iron, Cobalt, Nickel, and Zinc: These first-row transition metals are abundant, less toxic, and have been successfully employed in various cyclization and coupling reactions to form quinoxalines. bohrium.com

Molybdenum: Molybdenum-doped carbon aerogels have shown to be efficient and selective catalysts for quinoxaline synthesis from o-phenylenediamine and α-hydroxy ketones. uned.es

These catalytic systems can proceed through various mechanisms, including cross-dehydrogenative coupling, oxidative cyclization, and tandem reactions. bohrium.comuned.es

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. ekb.egijirt.org In the context of quinoxaline synthesis, this has led to the development of several eco-friendly protocols.

Table 2: Green Chemistry Approaches for Quinoxaline Synthesis

Green ApproachDescriptionAdvantagesReference
Use of Green SolventsReactions are conducted in water, ethanol (B145695), or ionic liquids instead of hazardous organic solvents.Reduced environmental impact, often milder reaction conditions. ijirt.orgresearchgate.net
Catalyst-Free ReactionsSome condensation reactions can proceed efficiently in water at room temperature without any added catalyst.Avoids the use of potentially toxic and expensive catalysts. researchgate.net
Microwave and Ultrasound IrradiationThese energy sources can significantly reduce reaction times and improve yields.Energy efficiency, faster reactions. ijirt.orgresearchgate.net
Use of Reusable CatalystsNanocatalysts and solid-supported catalysts can be easily recovered and reused, minimizing waste.Reduced catalyst waste and cost. researchgate.netrsc.org

These green methods not only reduce the environmental footprint of quinoxaline synthesis but can also offer advantages in terms of efficiency and cost-effectiveness. ekb.egresearchgate.net

Introduction and Functionalization of the Butanoic Acid Side Chain

Once the quinoxaline core is synthesized, the next critical step is the introduction and potential functionalization of the butanoic acid side chain.

Carboxylic Acid Functionalization Techniques

The carboxylic acid group is a versatile functional handle that can be introduced or manipulated through various synthetic transformations. princeton.edu In the context of synthesizing this compound, several strategies can be envisioned.

One common approach involves the coupling of a pre-formed quinoxaline-2-carboxylic acid with a suitable four-carbon building block. For instance, quinoxaline-2-carboxylic acid can be activated and then reacted with a malonic ester derivative, followed by hydrolysis and decarboxylation to yield the desired butanoic acid side chain. nih.gov

Alternatively, a 2-methylquinoxaline can serve as a starting point. The methyl group can be deprotonated with a strong base and then reacted with a three-carbon electrophile, such as a protected 3-halopropanoic acid derivative. Subsequent deprotection would afford the final product.

Furthermore, modern cross-coupling methodologies, such as those employing metallaphotoredox catalysis, offer powerful ways to form C-C bonds and could potentially be adapted for the direct coupling of a quinoxaline precursor with a butanoic acid derivative. princeton.eduacs.org These methods often exhibit high functional group tolerance and can proceed under mild conditions.

Stereoselective Synthesis Approaches for Chiral Analogs

While specific stereoselective syntheses for this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to the general synthetic routes to obtain chiral analogs. The chirality in the final compound would arise from a stereocenter at the 2-position of the butanoic acid side chain, which corresponds to the carbon bearing the hydroxyl group in the α-hydroxy-α-keto ester precursor.

Approaches to Stereoselectivity:

Use of Chiral Precursors: The most direct method to achieve a stereoselective synthesis would be to start with a chiral precursor. This could involve the asymmetric synthesis of a chiral α-hydroxy-α-keto ester. For instance, an asymmetric reduction of a β,γ-unsaturated α-keto ester could potentially introduce the desired chirality.

Chiral Catalysis: The condensation reaction between the o-phenylenediamine and the α-keto acid precursor could potentially be rendered stereoselective through the use of a chiral catalyst. Chiral Brønsted acids or other organocatalysts have been shown to be effective in promoting stereoselectivity in similar cyclization reactions.

Resolution of Racemates: In cases where a racemic mixture of this compound is synthesized, classical resolution techniques could be employed. This would involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure acid.

The development of a specific and efficient stereoselective synthesis for this compound remains an area for further research and would be highly valuable for investigating the differential biological activities of its enantiomers.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is crucial for developing a scalable and efficient synthesis of this compound. The primary focus of optimization would be the condensation reaction between o-phenylenediamine and the chosen α-keto acid precursor.

Key Parameters for Optimization:

Catalyst: The choice of catalyst can significantly influence the reaction rate and yield. While the condensation can proceed without a catalyst, acidic catalysts are often employed to accelerate the reaction. A variety of catalysts have been explored for quinoxaline synthesis, including solid-supported acids, which can simplify purification and catalyst recovery, making them suitable for large-scale production.

Solvent: The selection of an appropriate solvent is critical. The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Ethanol and acetic acid are commonly used solvents for this type of condensation. The use of greener solvents is also an important consideration for scalable synthesis.

Temperature: The reaction temperature can affect both the reaction rate and the formation of byproducts. Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction time and product purity.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. This prevents the formation of degradation products due to prolonged reaction times at elevated temperatures.

By systematically varying these parameters, a robust and high-yielding protocol for the synthesis of this compound can be developed, enabling its production on a larger scale for further research and potential applications.

Chemical Reactivity and Transformation Pathways of 4 Quinoxalin 2 Yl Butanoic Acid

Reactions at the Quinoxaline (B1680401) Heterocycle

The quinoxaline ring system is the primary site for electrophilic and nucleophilic attacks, as well as oxidation and reduction reactions.

The quinoxaline nucleus is characterized by its electron-deficient nature, which makes it susceptible to nucleophilic substitution, particularly at the C2 and C3 positions of the pyrazine (B50134) ring. The electrophilic character of quinoxaline has been leveraged in vicarious nucleophilic substitution (VNS) of hydrogen with various carbanions. nih.gov However, this method is most effective with poorly stabilized nitrile carbanions. nih.gov In cases like 2-chloroquinoxaline, SNAr (nucleophilic aromatic substitution) of the chlorine atom occurs preferentially. nih.gov

The reactivity of monosubstituted quinoxalines in nucleophilic substitution reactions is influenced by the nature of the substituent at the 2-position. Studies on 2-phenyl- and 2-butylquinoxaline (B14123919) show that they react smoothly with a range of C-nucleophiles (alkyl, aryl, heteroaryl, and alkynyl) to yield 2,3-disubstituted quinoxalines. utexas.edu In contrast, quinoxalines bearing an amine or an alkynyl group at the 2-position are less reactive and typically only react with strong alkyl nucleophiles like n-BuLi. utexas.edumdpi.com This difference in reactivity is attributed to the electronic and steric properties of the substituents. utexas.edu For instance, the electron-donating nature of a phenylalkynyl group can make the C3 position less electrophilic. utexas.edu

Quinoxaline N-oxides are also important substrates for nucleophilic substitution, allowing for the preparation of various derivatives containing cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents. nih.gov Furthermore, in systems like 6,7-dichloro-3-methylquinoxaline 1,4-dioxides, nucleophilic substitution with amines occurs regioselectively. The chlorine atom at the C6 position is preferentially substituted due to conjugation with the electron-withdrawing group at C2, which increases the positive charge at C6 and stabilizes the Meisenheimer intermediate. acs.org

Table 1: Examples of Nucleophilic Substitution on Quinoxaline Derivatives
SubstrateNucleophileProductYield (%)Reference
2-Butylquinoxalinen-BuLi3-Butyl-2-butylquinoxaline97 utexas.edu
2-ButylquinoxalineFuran-2-yllithium3-(Furan-2-yl)-2-butylquinoxaline91 utexas.edu
2-ButylquinoxalinePhenyllithium3-Phenyl-2-butylquinoxaline95 utexas.edu
2-(2-Phenylethynyl)quinoxalinen-BuLi3-Butyl-2-(2-phenylethynyl)quinoxaline56 utexas.edu

The nitrogen atoms within the quinoxaline ring can be oxidized to form N-oxides. Quinoxaline 1,4-dioxides (QdNOs) are a well-studied class of compounds. acs.orgunav.edu These N-oxide functionalities are crucial for the biological activity of many quinoxaline derivatives, often involving a bio-reduction process. unav.edu The reduction of quinoxaline 1,4-dioxides can be achieved chemically, for instance, using L-ascorbic acid for partial reduction. cdnsciencepub.com

The quinoxaline ring itself can be reduced under various conditions. The electrochemical reduction of quinoxalin-2-one derivatives involves a pH-dependent two-electron process targeting the pyrazine ring. nih.gov The reduction of quinoxalino[2,3-b]quinoxaline (B1663784) in an acidic medium leads to a hexahydroquinoxalino[2,3-b]quinoxaline. beilstein-journals.org Catalytic hydrogenation is another common method for the reduction of the quinoxaline system.

Conversely, oxidation of substituted quinoxalines can lead to different products. For example, 3,4-dihydroquinoxalin-2(1H)-ones can be oxidized to the corresponding quinoxalin-2(1H)-ones using reagents like vanadium pentoxide (V₂O₅). researchgate.net

Reactivity of the Butanoic Acid Moiety

The butanoic acid side chain provides a second site for chemical transformations, primarily involving the carboxyl group and the adjacent carbon atoms.

The carboxyl group of 4-(quinoxalin-2-yl)butanoic acid can undergo standard reactions of carboxylic acids, such as esterification and amidation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. youtube.com For butanoic acid, this reaction with an alcohol (ROH) yields the corresponding butyl ester and water. youtube.comyoutube.com

Esterification Reaction: CH₃CH₂CH₂COOH + ROH ⇌ CH₃CH₂CH₂COOR + H₂O youtube.com

Amidation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents, followed by reaction with an amine. The formation of amide bonds is a key strategy in the synthesis of biologically active molecules. For instance, quinoxaline derivatives are often linked to other moieties via amide or sulfonamide linkages to enhance their therapeutic potential. nih.govnih.gov The synthesis of quinoxaline sulfonamides, for example, often involves reacting a quinoxaline bearing a sulfonyl chloride group with an amine, or vice versa. nih.gov

Functionalization of the alkyl chain of this compound at the α- and β-positions (C2 and C3 of the butanoic acid chain, respectively) represents a more advanced transformation.

α-Carbon Functionalization: The methyl group of 2-methyl quinolines, which is analogous to the α-methylene group in this compound (once activated), can undergo C(sp³)-H functionalization. These reactions often proceed via deprotonation to form a nucleophilic species that can react with various electrophiles, enabling alkylation. youtube.com

β-Carbon Functionalization: Directing group-assisted C-H activation is a powerful strategy for β-functionalization. For aliphatic acids, palladium-catalyzed β-C(sp³)-H lactonization can be achieved using a mono-N-protected β-amino acid ligand. rsc.org The resulting highly reactive β-lactone intermediate serves as a versatile linchpin for the introduction of a wide array of functional groups (alkyl, aryl, fluoro, hydroxyl, amino) at the β-position through nucleophilic ring-opening. rsc.org Another approach involves the photoredox-catalyzed dehydrogenation of saturated aza-heterocycles to ene-carbamates, followed by hydrofunctionalization, which allows for the installation of various nucleophiles at the β-position. acs.org While these examples are not on the exact target molecule, they demonstrate established pathways for the β-functionalization of aliphatic acid chains.

Photochemical and Electrochemical Properties and Transformations

The aromatic and heterocyclic nature of the quinoxaline ring endows it with specific photochemical and electrochemical properties.

Photochemical Properties: Quinoxaline derivatives are known to undergo various photochemical reactions. Upon irradiation, quinoxalin-2-ones, in the presence of amines, can form reductive dimers. researchgate.net Some derivatives also participate in [2+2] photocycloaddition reactions with electron-poor alkenes. researchgate.net The photochemistry of quinoxaline itself has been studied in single crystals, where it undergoes hydrogen abstraction to form a pyrazine derivative. acs.org More recent studies on quinoxaline derivatives in methanol (B129727) show that upon photoexcitation, they can engage in proton-coupled electron transfer (PCET), leading to the hydrogenation of the chromophore. nih.gov Quinoxalines have also been investigated as photoinitiators for polymerization reactions. mdpi.com

Electrochemical Properties: The electrochemistry of quinoxaline derivatives is well-documented, with cyclic voltammetry being a key analytical technique. The pyrazine ring is typically the primary electroactive center, undergoing a pH-dependent, two-electron reduction. nih.gov The reduction often proceeds through a stable semiquinone radical intermediate. nih.gov

Cyclic voltammetry studies show that quinoxaline derivatives exhibit reversible reduction waves, which are assigned to the formation of a radical anion localized on the quinoxaline moiety. utexas.edu The reduction potentials are sensitive to the substituents on the quinoxaline ring. Electron-withdrawing groups make the reduction potential less negative (i.e., easier to reduce), a property that has been correlated with the biological activity of some quinoxaline 1,4-dioxides. unav.edu The di-N-oxides generally show the most positive reduction potentials within a given class of quinoxalines.

Table 2: Electrochemical Reduction Potentials of Selected Quinoxaline Derivatives
CompoundFirst Reduction Potential (E1/2 or Epc)ConditionsReference
Quinoxaline-1,4-dioxideReversible first waveNot specified
2-Methylquinoxaline-1,4-dioxideReversible first waveNot specified
2,3-Diphenylquinoxaline-1,4-dioxideReversible first waveNot specified
Quinoxalin-2-one derivative (I)pH-dependent dual waveAqueous Britton-Robinson buffer nih.gov

Coordination Chemistry: Metal Complexation and Ligand Behavior

The molecular structure of this compound features multiple potential coordination sites, namely the two nitrogen atoms of the quinoxaline ring and the carboxylate group of the butanoic acid side chain. This allows the molecule to act as a versatile ligand in the formation of metal complexes. The specific coordination mode will be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Quinoxaline and its derivatives are well-known to coordinate to a variety of metal ions. isca.inisca.me The nitrogen atoms of the pyrazine ring in quinoxaline can act as monodentate or bidentate chelating ligands. nih.gov In the case of this compound, several coordination behaviors can be postulated:

Monodentate Coordination: The ligand could bind to a metal center through one of the quinoxaline nitrogen atoms or through the carboxylate oxygen.

Bidentate Chelation: The two nitrogen atoms of the quinoxaline ring can form a stable five-membered chelate ring with a metal ion. Alternatively, one of the quinoxaline nitrogens and the carboxylate group could coordinate to the same metal center, forming a larger chelate ring.

Bridging Ligand: The molecule could bridge two or more metal centers. For instance, the two quinoxaline nitrogen atoms could bind to two different metal ions, or the carboxylate group could bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion.

The interplay between these potential binding sites makes this compound an intriguing ligand for the design of coordination polymers and discrete metal-organic complexes with potentially interesting structural and functional properties.

Potential Coordination Mode Description Potential Metal Ions
Monodentate (N-coordination)Coordination through one of the nitrogen atoms of the quinoxaline ring.Transition metals (e.g., Cu(II), Zn(II), Co(II))
Monodentate (O-coordination)Coordination through one of the oxygen atoms of the carboxylate group.Lanthanides, Alkali metals
Bidentate (N,N'-chelation)Both nitrogen atoms of the quinoxaline ring coordinate to the same metal center.Transition metals (e.g., Fe(II), Ru(II), Ni(II))
Bidentate (N,O-chelation)One quinoxaline nitrogen and the carboxylate group coordinate to the same metal center.Transition metals, Lanthanides
Bridging (N,N'-bridging)The two nitrogen atoms of the quinoxaline ring coordinate to different metal centers.Transition metals (e.g., Ag(I), Cu(I))
Bridging (carboxylate bridging)The carboxylate group bridges two metal centers.Transition metals, Lanthanides

Mechanistic Studies of Key Chemical Transformations

Mechanistic studies on the chemical transformations of this compound are not specifically reported. However, based on the known reactivity of quinoxalines and carboxylic acids, several key transformations can be anticipated.

The quinoxaline ring is an electron-deficient system, which can influence the reactivity of its substituents. The butanoic acid side chain offers a reactive handle for various organic transformations. For example, the carboxylic acid functional group can undergo esterification, amidation, or reduction.

One plausible transformation is the reaction of the alkyl side chain. For instance, the methylene (B1212753) group adjacent to the quinoxaline ring could potentially be functionalized. The reactivity of alkyl-substituted quinoxalines has been demonstrated, such as the condensation of 3-methyl-2(1H)quinoxalinone with aromatic aldehydes. oup.com

Computational and Theoretical Investigations of 4 Quinoxalin 2 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in modern computational chemistry. These methods allow for the detailed examination of the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic structure analysis of organic molecules. biointerfaceresearch.commdpi.com By employing functionals such as B3LYP with basis sets like 6-31+G(d) or 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in 4-(Quinoxalin-2-yl)butanoic acid. biointerfaceresearch.comresearchgate.netresearchgate.net This process of geometry optimization minimizes the energy of the molecule, yielding crucial information about bond lengths, bond angles, and dihedral angles. mdpi.com

Once the optimized geometry is obtained, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. biointerfaceresearch.comscispace.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For quinoxaline (B1680401) derivatives, intramolecular charge transfer is often observed, which can be visualized through the distribution of these frontier orbitals. scispace.com

Table 1: Calculated Electronic Properties of a Quinoxaline Derivative using DFT
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap (ΔE)4.5 eV
Dipole Moment2.004 D

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through DFT

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational method and the synthesized structure. biointerfaceresearch.comscispace.com

NMR Spectroscopy: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.com While calculated 13C NMR shifts often show excellent agreement with experimental values, predictions for 1H NMR, particularly for protons involved in hydrogen bonding like the N-H proton, may show some deviations due to intramolecular interactions. scispace.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. scispace.com These theoretical frequencies correspond to the various stretching, bending, and torsional modes of the molecule's functional groups. For instance, the characteristic C-H stretching vibrations of the aromatic rings and the aliphatic chain can be accurately predicted. scispace.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). scispace.comresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, typically the n→π* and π→π* transitions. scispace.com For quinoxaline derivatives, these calculations can reveal intramolecular charge transfer phenomena. scispace.com

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Quinoxaline Derivative
Spectroscopic DataExperimental ValueCalculated Value (DFT)
13C NMR (ppm)Good to excellent agreementGood to excellent agreement
1H NMR (N-H shift, ppm)VariableSome deviations observed
IR (C-H stretch, cm-1)3143, 3037, 29633097, 3085, 3070
UV-Vis (λmax, nm)~415~415 (n→π*)

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, docking studies are crucial for exploring its potential as a ligand for biological targets, such as enzyme active sites. nih.govresearchgate.net

For example, quinoxaline derivatives have been investigated as inhibitors of various enzymes. nih.govresearchgate.net Docking simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinoxaline compound and the amino acid residues in the active site of a target protein. researchgate.net These studies are instrumental in rational drug design, helping to identify promising lead compounds and to guide the synthesis of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of compounds with their biological activity or other properties. nih.govnih.govingentaconnect.commdpi.com For a series of quinoxaline derivatives, QSAR models can be developed to predict their activity based on a set of calculated molecular descriptors. These descriptors can be topological, electronic, or steric in nature. nih.govingentaconnect.com

By employing statistical methods like partial least squares (PLS) and machine learning algorithms such as genetic algorithms (GA) and artificial neural networks (ANN), QSAR models can identify the key molecular features that are important for a particular biological activity. nih.govingentaconnect.com For instance, 2D- and 3D-QSAR studies on quinoxaline derivatives have been used to predict their anti-tubercular and anti-cancer activities. nih.govnih.govingentaconnect.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For the synthesis of quinoxaline derivatives, theoretical calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and can help in optimizing reaction conditions. Various synthetic routes to quinoxalines, such as condensation reactions and metal-catalyzed couplings, have been reported, and computational studies can provide valuable insights into the underlying mechanisms of these transformations. organic-chemistry.orgnih.gov

Exploration of Biological Interactions and Mechanistic Insights of 4 Quinoxalin 2 Yl Butanoic Acid Derivatives

In Vitro Biological Activity Screening and Assays

Derivatives of the quinoxaline (B1680401) nucleus are frequently subjected to a battery of in vitro biological activity screenings to ascertain their therapeutic potential. These assays are crucial in identifying lead compounds for further development and span a wide range of biological targets.

Antimicrobial and Antifungal Activity: A primary area of investigation for quinoxaline derivatives is their efficacy against microbial pathogens. nih.govmdpi.com Standard methods like the disc diffusion and broth microdilution techniques are employed to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.comnih.gov For instance, some quinoxaline derivatives have shown varied antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Similarly, their antifungal potential is often evaluated against pathogens like Aspergillus niger and Candida albicans. nih.govmdpi.com The results from these screenings can be highly variable, with some compounds exhibiting potent activity while others show moderate or no effect. mdpi.com

Enzyme Inhibition: Quinoxaline derivatives have been identified as inhibitors of various enzymes, a key mechanism for their therapeutic effects. ekb.egekb.eg For example, their ability to inhibit protein kinases is a significant focus in cancer research. ekb.egekb.eg Assays are designed to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Quinoxalines have been shown to be competitive inhibitors of ATP binding to numerous kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). ekb.egnih.gov Beyond kinases, some derivatives have been investigated as inhibitors of other enzymes like transglutaminase 2 (TGase 2), which is implicated in oncogenesis. nih.gov

Cellular Viability and Cytotoxicity: To assess the potential of quinoxaline derivatives as anticancer agents, their effect on the viability of cancer cell lines is a critical early-stage evaluation. Assays such as the MTT assay or the CellQuanti-Blue™ Cell Viability Assay are commonly used. rsc.orgbioassaysys.com These assays measure the metabolic activity of cells, providing an indication of cell proliferation and cytotoxicity. The cytotoxic effects of these compounds are often tested against a panel of cancer cell lines, such as those from colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7), to determine their potency and selectivity. nih.gov

Interactive Table: In Vitro Biological Activity of Selected Quinoxaline Derivatives

Structure-Activity Relationship (SAR) Investigations of Substituted 4-(Quinoxalin-2-yl)butanoic Acid Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. mdpi.com For quinoxaline derivatives, these investigations are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Systematic modifications are made to the core quinoxaline scaffold and its side chains to probe the effects of different substituents. For instance, the introduction of various functional groups at different positions of the quinoxaline ring can dramatically alter the compound's activity.

Key SAR findings for various quinoxaline derivatives include:

Substituents on the Quinoxaline Ring: The presence and position of electron-donating or electron-withdrawing groups on the quinoxaline nucleus can significantly impact biological activity. For example, in some anticancer derivatives, the introduction of a methyl group on the quinoxaline ring was found to be more active than an unsubstituted or chloro-substituted ring. nih.gov

Side Chain Modifications: The nature of the side chain attached to the quinoxaline core is a critical determinant of activity. For instance, in a series of anticancer agents, a thiourea (B124793) linkage was more potent than a urea (B33335) linkage. nih.gov The type and substitution pattern of aromatic rings in the side chain also play a vital role. mdpi.com

Importance of Specific Functional Groups: The presence of certain functional groups can be essential for activity. For example, a carboxylic acid group at position 5 of the quinoxaline core was identified as crucial for otoprotective activity. nih.gov

These SAR studies guide the rational design of new analogs with improved therapeutic profiles. mdpi.com

Mechanistic Pathways of Molecular and Cellular Action

Understanding the molecular and cellular mechanisms by which this compound derivatives exert their biological effects is a key area of research. These compounds can modulate various cellular pathways, leading to their observed therapeutic activities.

Enzyme Inhibition: A primary mechanism of action for many quinoxaline derivatives is the inhibition of specific enzymes. ekb.eg As mentioned, they are known to act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. ekb.egnih.gov By blocking the ATP binding site of kinases like VEGFR, EGFR, and c-Met, these compounds can disrupt downstream signaling cascades that are often dysregulated in cancer. ekb.eglookchem.com

Receptor Binding: While direct receptor binding is a less commonly reported mechanism for this specific class of compounds compared to enzyme inhibition, some quinoxaline derivatives may interact with cellular receptors to modulate their function.

Cellular Pathway Modulation: Quinoxaline derivatives can influence a variety of cellular pathways. For example, some have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This can occur through the activation of caspases, the generation of reactive oxygen species (ROS), and cell cycle arrest at specific phases, such as the G2/M phase. nih.govnih.gov Furthermore, some derivatives can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. nih.gov The inhibition of transglutaminase 2 (TGase 2) by certain quinoxaline compounds also points to a mechanism that can suppress pro-survival pathways in cancer. nih.gov

DNA Interaction: Some quinoxaline 1,4-dioxide derivatives have been shown to cause DNA damage, particularly under hypoxic conditions. mdpi.comnih.gov Their mechanism involves bioreduction to generate reactive oxygen species, which then lead to DNA strand breaks and inhibition of DNA and RNA synthesis. mdpi.com

Target Identification and Validation through Biochemical and Biophysical Methods

Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanism of action and for rational drug development. A variety of biochemical and biophysical methods are employed for this purpose.

Biochemical Assays: In vitro enzyme inhibition assays are a primary tool for target identification. nih.gov By screening a compound against a panel of purified enzymes, researchers can identify potential targets. For example, the discovery of a dibromo-substituted quinoxaline as a potent inhibitor of apoptosis signal-regulated kinase 1 (ASK1) was achieved through such in vitro testing. nih.gov

Biophysical Techniques: Techniques like Biolayer Interferometry (BLI) can directly measure the binding affinity of a compound to its protein target. For instance, BLI was used to demonstrate that a quinoxaline-arylfuran derivative binds directly to the STAT3 protein with a specific binding constant (KD value). nih.gov

Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context. This method assesses the stabilization of a target protein upon ligand binding.

Molecular Docking: Computational methods like molecular docking are used to predict the binding mode of a compound within the active site of a target protein. rsc.org These in silico studies can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding and can help to rationalize SAR data. researchgate.net

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral) and Resistance Mechanisms

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Derivatives of this compound are being investigated for their potential to combat a range of microbial infections.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com Some compounds have shown promising activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The mechanism of antibacterial action for some quinoxaline 1,4-dioxides involves the generation of reactive oxygen species (ROS) under anaerobic conditions, leading to DNA damage and cell wall disruption. nih.gov

Antifungal Activity: Quinoxaline derivatives have also exhibited significant antifungal activity against various pathogenic fungi, including Candida species and plant pathogens like Rhizoctonia solani. nih.govmdpi.comrsc.orgacs.org Some derivatives have shown efficacy comparable or superior to existing antifungal drugs. mdpi.comrsc.org

Antiviral Activity: The antiviral properties of quinoxaline derivatives are another active area of research. nih.govrsc.orgresearchgate.netdntb.gov.uanih.gov They have been investigated for activity against a variety of DNA and RNA viruses. nih.gov The mechanisms of antiviral action can be diverse, including the inhibition of viral enzymes like reverse transcriptase. researchgate.net

Resistance Mechanisms: A critical aspect of antimicrobial drug development is understanding potential resistance mechanisms. For quinoxaline derivatives, resistance could potentially arise from mutations in the target enzyme that reduce drug binding or from increased expression of efflux pumps that actively remove the drug from the bacterial cell.

Interactive Table: Antimicrobial Spectrum of Quinoxaline Derivatives

Anti-inflammatory and Immunomodulatory Potential (pre-clinical context)

In addition to their antimicrobial and anticancer properties, quinoxaline derivatives have demonstrated significant anti-inflammatory and immunomodulatory potential in pre-clinical studies. nih.govunav.eduresearchgate.net

Inhibition of Inflammatory Mediators: The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For example, some derivatives are dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), both of which play roles in inflammation and cancer. rsc.orgnih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key inflammatory mediators.

Modulation of Cytokine Production: Quinoxaline derivatives have been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov This modulation of the cytokine network is a key aspect of their immunomodulatory effects.

In Vivo Models: The anti-inflammatory activity of these compounds has been evaluated in animal models, such as the carrageenan-induced paw edema model in rats. unav.eduresearchgate.net In these studies, some quinoxaline derivatives have shown anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. unav.edu

Mechanism of Action: The anti-inflammatory mechanism can also involve the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov By blocking this pathway, quinoxaline derivatives can suppress the production of a wide range of inflammatory mediators.

Applications of 4 Quinoxalin 2 Yl Butanoic Acid in Materials Science and Catalysis

Utilization as Building Blocks in Functional Materials

The distinct electronic and structural features of the quinoxaline (B1680401) moiety make it an attractive component for the construction of functional organic materials. The incorporation of a butanoic acid group provides a reactive site for polymerization or for anchoring the molecule to surfaces, further expanding its utility.

The bifunctional nature of 4-(quinoxalin-2-yl)butanoic acid, possessing both an aromatic, electron-accepting quinoxaline unit and a reactive carboxylic acid, makes it a promising monomer for the synthesis of novel polymers and covalent organic frameworks (COFs). The quinoxaline core can impart desirable electronic and thermal properties to the resulting materials, while the carboxylic acid group can participate in various polymerization reactions.

Quinoxaline-based conjugated polymers have demonstrated significant potential in applications such as polymer solar cells. rsc.org These polymers often exhibit broad absorption spectra, high absorption coefficients, and suitable energy levels for use as electron donor materials in bulk heterojunction solar cells. rsc.org While specific polymers derived from this compound are not extensively documented, its structure suggests it could be used to create polymers with tailored properties. For instance, the butanoic acid chain could be used to introduce flexibility into the polymer backbone or to create side chains that influence solubility and morphology.

In the realm of COFs, which are crystalline porous polymers with well-defined structures, quinoxaline-based building blocks have been employed to construct robust and functional frameworks. nih.govambeed.com A synthetic protocol for preparing highly ordered two-dimensional nanoporous COFs based on a quinoxaline backbone has been reported, highlighting the potential for creating modifiable materials for applications like membrane filtration. nih.gov The carboxylic acid functionality of this compound could serve as a key linkage point in the formation of COFs, potentially through condensation reactions to form ester or amide bonds. The inherent porosity and the presence of nitrogen atoms within the quinoxaline units could lead to COFs with applications in gas storage, separation, and catalysis. The use of flexible building blocks in COF synthesis has been shown to yield highly crystalline and porous materials. rsc.orgrsc.org

Table 1: Examples of Quinoxaline-Based Polymers and COFs and their Properties

Material TypeMonomers/Building BlocksKey PropertiesPotential Application
Conjugated PolymerThiophene and 6,7-difluoro-2-(2-hexyldecyloxy)quinoxalinePower conversion efficiencies over 12%Polymer Solar Cells nih.gov
2D COFQuinoxaline-based backboneHighly ordered, nanoporous, modifiableMembrane Filtration nih.gov
Flexible COFFlexible 2,4,6-triaryloxy-1,3,5-triazine building blocksHigh crystallinity, large surface areaIodine Capture rsc.org

This table presents data for related quinoxaline derivatives to illustrate the potential of this compound.

The electron-accepting nature of the quinoxaline ring system makes it a valuable component in organic optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. nih.govqmul.ac.uk Quinoxaline derivatives are known for their luminescence and rigidity, which can lead to materials with high glass transition temperatures and good thermal stability. google.com

In OLEDs, quinoxaline derivatives have been utilized as materials for the electron transporting layer, as well as hosts or guests in the emitting layer. google.comnih.gov Their electron-deficient character facilitates efficient electron injection and transport, which is crucial for the performance of OLED devices. nih.gov The butanoic acid group in this compound could be used to tune the solubility and film-forming properties of the material or to anchor it to electrode surfaces.

For organic solar cells, quinoxaline-based materials have been extensively investigated as non-fullerene acceptors and as components in donor polymers. nih.govrsc.org The strong electron-accepting ability of the quinoxaline unit is beneficial for efficient charge separation at the donor-acceptor interface. nih.govd-nb.info Novel quinoxaline-based organic sensitizers have been synthesized for dye-sensitized solar cells (DSSCs), demonstrating that the quinoxaline unit is a promising electron-accepting component in such devices. acs.org The carboxylic acid function of this compound is particularly relevant for DSSCs, where it can act as an anchoring group to bind the dye molecule to the surface of semiconductor nanoparticles like TiO2. nih.gov

Quinoxaline derivatives have also been developed as fluorescent sensors for various analytes, including metal ions and pH. nih.govrsc.orgdigitellinc.com For instance, a quinoxaline-based chemosensor has been shown to selectively detect Hg(II) ions. nih.gov An amine-incorporated quinoxaline derivative has been used as a fluorescent sensor for detecting trace amounts of water in organic solvents. nih.gov The butanoic acid moiety in this compound could be functionalized to introduce specific recognition sites for target analytes, or the carboxylic acid itself could act as a binding site or a pH-sensitive group.

Table 2: Performance of Quinoxaline Derivatives in Optoelectronic Devices

Device TypeQuinoxaline Derivative RoleKey Performance Metric
Polymer Solar CellPolymer AcceptorPower Conversion Efficiency > 12% nih.gov
OLEDEmitter/Electron TransportEfficient blue emission nih.gov
Dye-Sensitized Solar CellOrganic SensitizerPower Conversion Efficiency up to 5.56% acs.org
Chemical SensorFluorescent ProbeDetection limit of 42 ppb for Hg(II) nih.gov

This table presents data for related quinoxaline derivatives to illustrate the potential of this compound.

Role as Ligands in Catalysis

The presence of nitrogen atoms in the quinoxaline ring and the carboxylic acid group makes this compound an interesting candidate for the design of ligands for various catalytic applications. The nitrogen atoms can coordinate to metal centers, while the carboxylic acid can act as an anchoring group or a secondary coordination site.

Quinoxaline-based structures have been incorporated into ligands for both organocatalysis and metal-catalyzed reactions. researchgate.nettandfonline.com In metal-catalyzed reactions, quinoxaline-containing Schiff base ligands have been used to form complexes with various transition metals, which have shown catalytic activity. tandfonline.comnih.gov The synthesis of quinoxaline derivatives has been achieved through transition metal-catalyzed methods, highlighting the compatibility of the quinoxaline core with various catalytic systems. rsc.org

While direct use of this compound as a ligand is not widely reported, its structure is amenable to ligand design. The quinoxaline nitrogen atoms can act as a bidentate or monodentate ligand, and the carboxylic acid can either remain as a pendant functional group to influence solubility and secondary interactions or be deprotonated to form a carboxylate that can also coordinate to a metal center. This could lead to the formation of pincer-type ligands or other multidentate ligand architectures. The butanoic acid chain provides flexibility, which can be important for the ligand to adopt the optimal geometry for catalysis. Iron(III)-catalyzed reactions have been used to prepare 2-aminoaryl quinoxalines, and the resulting products have potential applications as ligands in catalysis. acs.org

Chiral quinoxaline-based ligands have been successfully employed in enantioselective catalysis. nih.govacs.org A notable strategy involves the central-to-axial chirality transfer to prepare axially chiral quinoxaline-based P,N-ligands, which have demonstrated high efficiency in asymmetric reactions. nih.govacs.org Chiral ligands containing quinoline (B57606) motifs, which are structurally related to quinoxalines, have also been extensively used in asymmetric synthesis. researchgate.net

For this compound to be used in enantioselective catalysis, it would need to be modified to introduce a chiral element. This could be achieved, for example, by functionalizing the butanoic acid chain with a chiral moiety or by introducing substituents on the quinoxaline ring that create a chiral environment. The development of an iridium-catalyzed asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines further underscores the potential of this scaffold in asymmetric synthesis. rsc.org The design of chiral catalysts is key to achieving high enantioselectivity. researchgate.net

Table 3: Applications of Quinoxaline-Based Ligands in Catalysis

Catalytic ApplicationLigand TypeMetal/CatalystKey Finding
Asymmetric Conjugate AdditionChiral Quinoxalinap P,N-ligandCuBrUp to -94% ee nih.gov
Asymmetric HydrogenationChiral Ferrocene-based Phosphine LigandIridiumExcellent yields and enantioselectivities rsc.org
Ring-Opening Annulation2-Aminoaryl quinoxaline-derivedIron(III)Efficient synthesis of quinoxaline scaffolds acs.org

This table presents data for related quinoxaline derivatives to illustrate the potential of this compound.

Supramolecular Chemistry and Self-Assembly Applications

The ability of molecules to self-assemble into well-ordered structures is a cornerstone of supramolecular chemistry and is crucial for the bottom-up fabrication of functional nanomaterials. The structure of this compound, with its planar aromatic quinoxaline unit and a hydrogen-bonding carboxylic acid group, makes it an excellent candidate for forming supramolecular assemblies.

The carboxylic acid group is a well-known and reliable functional group for directing self-assembly through the formation of robust hydrogen bonds. nih.gov Quinoxaline-2-carboxylic acid and its derivatives have been studied as analytical reagents, where their ability to form complexes with metal ions is important. consensus.app The interplay of hydrogen bonding from the carboxylic acid and π-π stacking interactions between the quinoxaline rings can lead to the formation of various supramolecular architectures such as tapes, sheets, or more complex three-dimensional networks.

A study on a nitro-incorporating quinoxaline framework demonstrated fluorescence turn-on response and morphological transformations indicative of mesitylene-induced self-assembly. nih.gov This highlights the potential of quinoxaline derivatives in creating responsive supramolecular systems. The butanoic acid side chain in this compound can influence the packing and morphology of the self-assembled structures by introducing conformational flexibility and steric effects. This could allow for the fine-tuning of the properties of the resulting supramolecular materials.

Sensing and Detection Technologies

The inherent electron-deficient nature of the quinoxaline ring system, combined with the potential for functionalization, allows for the fine-tuning of its electronic and photophysical properties. This has led to the development of a variety of quinoxaline-based chemosensors capable of detecting cations, anions, and neutral molecules through colorimetric and fluorimetric methods. The interaction between the quinoxaline derivative and the target analyte often results in a noticeable change in color or fluorescence, enabling qualitative and even quantitative analysis.

Detailed research findings on various quinoxaline derivatives have demonstrated their efficacy as sensors. For instance, certain derivatives have been engineered to act as "switch-off" fluorescent sensors for mercury ions (Hg²⁺), exhibiting high selectivity without interference from other metal ions. The sensing mechanism in such cases often involves an intramolecular charge transfer upon coordination with the metal ion.

Furthermore, the introduction of specific functional groups onto the quinoxaline core can impart sensitivity to pH changes. Water-soluble quinoxaline derivatives have been synthesized to function as dual optical chemosensors, displaying shifts in both absorption and emission bands in response to varying pH levels in aqueous media. These sensors can operate effectively in acidic environments and their response is often visible to the naked eye, facilitating rapid, semi-quantitative analysis.

The versatility of quinoxaline derivatives extends to their use in conjunction with nanomaterials. For example, quinoxaline-functionalized silver nanoparticles (AgNPs) have been developed as colorimetric and spectroscopic probes for cysteine, magnesium (Mg²⁺), and tin (Sn²⁺) ions. The aggregation of these functionalized nanoparticles in the presence of the analyte induces a distinct color change.

Below is a table summarizing the sensing capabilities of various quinoxaline derivatives as reported in the literature.

Quinoxaline Derivative Type Analyte Detected Detection Method Key Findings
General Quinoxaline DerivativesCations, Anions, Neutral MoleculesColorimetric and FluorimetricExcellent photophysical properties allow for visual or spectroscopic detection.
Acenaphtoquinoxaline-based SensorMercury (Hg²⁺)"Switch-off" FluorescenceHighly selective for Hg²⁺ with no significant interference from other metal ions.
Aminoquinoxaline Derivative (QC1)pH (acidic)Colorimetric and FluorimetricWater-soluble and provides a dual optical response in aqueous solutions.
Quinoxaline-functionalized AgNPsCysteine, Mg²⁺, Sn²⁺Colorimetric and SpectroscopicAnalyte-induced aggregation of nanoparticles leads to a detectable color change.

It is important to note that the development of effective, sensitive, and selective chemosensors using quinoxaline derivatives remains an active area of research. The ability to modify the quinoxaline structure allows for the continuous innovation of new sensors for a wide range of applications in environmental monitoring, biological analysis, and industrial process control.

Future Research Directions and Emerging Opportunities for 4 Quinoxalin 2 Yl Butanoic Acid

Development of Sustainable and Economical Synthetic Pathways

The advancement of 4-(quinoxalin-2-yl)butanoic acid from a laboratory-scale curiosity to a readily accessible building block for industrial and pharmaceutical applications hinges on the development of sustainable and cost-effective synthetic routes. Current research on related quinoxaline (B1680401) derivatives has paved the way for greener chemical processes.

Future synthetic strategies should focus on:

One-Pot, Multi-Component Reactions: Designing syntheses that combine multiple reaction steps into a single, streamlined process without isolating intermediates. This approach, which has been successful for other quinoxalines, reduces solvent waste, energy consumption, and production time. nih.gov

Catalyst-Free and Metal-Free Conditions: Exploring reaction pathways that eliminate the need for expensive and often toxic heavy metal catalysts. Catalyst-free protocols for synthesizing quinoxaline derivatives have been reported, for instance, by reacting o-phenylenediamine (B120857) and phenacyl bromide in a green solvent like ethanol (B145695) under reflux conditions. nih.gov

Use of Green Solvents: Shifting from traditional volatile organic compounds to environmentally benign solvents such as water, ethanol, or even solvent-free reaction conditions. nih.govmdpi.com The use of water as a green solvent has been demonstrated in the NBS-promoted synthesis of other quinoxalines. nih.gov

Atom Economy: Employing reactions that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Domino one-pot approaches have shown high atom economy in the synthesis of related structures. nih.gov

Table 1: Potential Green Synthesis Strategies for this compound

StrategyPrinciplePotential Advantage
Pictet-Spengler Type ReactionAcid-catalyzed cyclization of a substituted aniline (B41778) with an aldehyde. nih.govHigh efficiency and use of a simple acid catalyst.
Oxidative CyclizationCondensation of diamines with α-dicarbonyl compounds or their equivalents, often using a mild oxidant. nih.govCan utilize air or DMSO as a green oxidant. nih.gov
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reaction rates.Reduced reaction times and often improved yields.
Flow ChemistryPerforming reactions in a continuous-flow reactor.Enhanced safety, scalability, and process control.

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent chemical functionalities of this compound—the aromatic quinoxaline core and the carboxylic acid side chain—offer a rich playground for exploring novel chemical reactions. Future research could focus on transforming this molecule into a diverse library of new chemical entities.

Key areas for exploration include:

C-H Bond Functionalization: Directly modifying the C-H bonds on the quinoxaline ring to introduce new substituents. This modern synthetic approach avoids the need for pre-functionalized starting materials and offers a direct route to novel derivatives.

Novel Cyclization Reactions: Utilizing the butanoic acid side chain in intramolecular cyclization reactions to create fused polycyclic systems. The lactam function in related quinoxalin-2-ones has been shown to participate in cyclization. researchgate.net

1,3-Dipolar Cycloadditions: Employing the quinoxaline ring or derivatives thereof in cycloaddition reactions to construct complex five-membered heterocyclic systems, a strategy that has been used to create spiro[thiadiazoline-quinoxaline] derivatives. mdpi.com

Photocatalysis and Electrosynthesis: Using light or electricity to drive unique transformations that are not accessible through traditional thermal methods, potentially leading to unprecedented molecular architectures.

Advanced Integrated Computational-Experimental Approaches for Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating scientific discovery. For this compound, this integrated approach can guide the design of new derivatives and predict their properties before committing to laborious synthesis.

Future research should leverage:

Molecular Docking: To predict the binding modes and affinities of this compound and its derivatives with various biological targets, such as protein kinases or enzymes. nih.gov Docking studies have been crucial in understanding the inhibition of HsPim-1 kinase by quinoxaline-2-carboxylic acid derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of a series of derivatives with their biological activity or material properties. mdpi.com This can provide insights for optimizing lead compounds, as demonstrated with antifungal quinoxaline-2-oxyacetate hydrazide derivatives. mdpi.com

Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the prediction of its chemical behavior and the design of materials with specific electronic characteristics.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with biological macromolecules or in condensed phases, providing a more realistic picture than static models.

Table 2: Application of Computational Methods in this compound Research

Computational MethodObjectivePotential Outcome
Molecular DockingPredict binding to therapeutic targets (e.g., kinases, enzymes). nih.govIdentification of promising biological targets; rational design of potent inhibitors.
3D-QSARCorrelate structure with activity/properties. mdpi.comGuidance for structural modification to enhance desired effects.
DFT CalculationsAnalyze electronic properties and reactivity.Prediction of optical/electronic properties for materials science applications.
MD SimulationsSimulate molecular motion and interactions over time.Understanding of binding stability and conformational changes.

Rational Design of Derivatives for Specific Advanced Material Applications

The quinoxaline ring is a known chromophore and its derivatives have found applications in materials science, particularly in the realm of organic electronics. ipp.pt By strategically modifying the this compound structure, it is possible to create a new generation of advanced materials.

Emerging opportunities include:

Organic Light-Emitting Diodes (OLEDs): The quinoxaline structure is similar to chromophores in natural systems and can be used in electroluminescent materials. ipp.pt Derivatives could be designed to function as emitters, hosts, or charge-transporting materials in OLED devices by tuning their photophysical properties.

Chemical Sensors: The carboxylic acid group can act as a binding site for specific analytes. Changes in the photophysical properties of the quinoxaline core upon binding could form the basis for highly sensitive and selective fluorescent sensors.

Corrosion Inhibitors: Quinoxaline derivatives are known for their ability to inhibit metal corrosion. ipp.pt The butanoic acid moiety can enhance the solubility and adsorption of the molecule onto metal surfaces, potentially leading to highly effective corrosion inhibitors.

Non-linear Optical (NLO) Materials: By introducing strong electron-donating and electron-accepting groups to the quinoxaline core, it may be possible to design molecules with large second-order NLO responses for applications in telecommunications and optical data processing.

Expanding the Scope of Biological Investigation to Undiscovered Molecular Targets

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. ipp.ptnih.gov While much is known about the general class, the specific biological profile of this compound remains largely unexplored. A broad-based screening approach against new and undiscovered molecular targets is a critical future direction.

Key areas for investigation include:

Antimycobacterial Activity: Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have shown potent activity against Mycobacterium tuberculosis. nih.govnih.gov Investigating this compound and its analogues as new anti-tuberculosis agents is a logical and promising step.

Protein Kinase Inhibition: Derivatives of quinoxaline-2-carboxylic acid have been identified as nanomolar inhibitors of Pim-1 kinase, a target in oncology. nih.gov Screening against a panel of kinases could reveal novel anticancer therapeutic opportunities.

Antifungal and Antiprotozoal Activity: Various quinoxaline derivatives have demonstrated efficacy against pathogenic fungi like Candida albicans and protozoa such as Entamoeba histolytica. ipp.pt The potential of this compound in these areas warrants investigation.

Enzyme Inhibition in Metabolic Pathways: Inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, have been developed from quinoline (B57606) carboxylic acids, a related heterocyclic system. nih.gov Exploring the inhibitory potential of this compound against DHODH or other critical metabolic enzymes could lead to new therapies for cancer or autoimmune disorders.

Table 3: Known Biological Activities of Related Quinoxaline Compounds

Biological ActivitySpecific Target/OrganismReference Compound Class
AntimycobacterialMycobacterium tuberculosisQuinoxaline-2-carboxylic acid 1,4-dioxides nih.govnih.gov
AnticancerPim-1 Kinase, VEGFR-2Quinoxaline-2-carboxylic acids, (Quinoxalin-2-yl)benzene sulphonamides nih.govnih.gov
AntifungalCandida albicans, Rhizoctonia solaniThieno[2,3-d]pyrimidines, Quinoxaline-2-oxyacetate hydrazides ipp.ptmdpi.com
AntiprotozoalEntamoeba histolyticaThiazole[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines ipp.pt

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid analysis of vast datasets and the generation of predictive models. springernature.com Applying these technologies to this compound could significantly de-risk and accelerate its development.

Future directions include:

Predictive ADME/Tox Modeling: Training ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual derivatives of this compound. This can help prioritize compounds with favorable pharmacokinetic profiles for synthesis, saving time and resources. nih.govnih.gov

Generative Models for de Novo Design: Using generative AI, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design novel molecules based on the this compound scaffold with optimized properties for a specific target or application. chemrxiv.org

Target Identification and Pathway Analysis: Employing AI tools to analyze large-scale biological data (e.g., genomics, proteomics) to identify novel potential biological targets for which this compound might be effective.

Integration with PBPK Modeling: Developing ML models that can predict key parameters for physiologically based pharmacokinetic (PBPK) models. nih.govnih.gov This integration can provide more accurate simulations of the compound's behavior in vivo, facilitating its translation into clinical studies. nih.gov

Q & A

Q. How can I synthesize 4-(Quinoxalin-2-yl)butanoic acid with high purity?

  • Methodological Answer : A common approach involves coupling quinoxaline-2-carboxylic acid derivatives with butanoic acid via amide or ester linkages. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) can be used to attach the quinoxaline moiety to the butanoic acid backbone. Post-synthesis, purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.5–9.0 ppm for aromatic protons of quinoxaline) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the quinoxaline ring (aromatic protons at δ 8.5–9.5 ppm) and butanoic acid chain (CH2_2 protons at δ 1.5–2.5 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H11_{11}N2_2O2_2).
  • FT-IR : Confirm carboxylic acid C=O stretch (~1700 cm1^{-1}) and quinoxaline C=N stretches (~1600 cm1^{-1}).
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Q. How should I design experiments to evaluate the biological activity of this compound?

  • Methodological Answer : Focus on target-specific assays:
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls.
  • Enzyme Inhibition : Test against kinases or dehydrogenases (e.g., lactate dehydrogenase) via spectrophotometric assays. Use IC50_{50} calculations with dose-response curves.
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize data to untreated cells .

Advanced Research Questions

Q. How can I optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Variables : Temperature (25–80°C), solvent (DMF vs. THF), catalyst (e.g., DMAP), and reaction time (12–48 hr).
  • Response Surface Methodology (RSM) : Identify optimal conditions via ANOVA. For example, higher yields may occur in DMF at 60°C with 24 hr reaction time.
  • Scale-Up Considerations : Ensure solvent removal under reduced pressure and monitor exothermic reactions .

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :
  • Purity Reassessment : Verify compound purity via HPLC and elemental analysis. Impurities (e.g., unreacted quinoxaline) may interfere.
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time). Use internal controls like staurosporine for kinase assays.
  • Computational Validation : Perform molecular docking (AutoDock Vina) to confirm binding affinity to target proteins. Compare with structural analogs to identify SAR trends .

Q. How can computational models predict the metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate metabolic pathways (e.g., cytochrome P450 oxidation).
  • QSAR Modeling : Corrogate substituent effects on stability (e.g., electron-withdrawing groups on quinoxaline may reduce hepatic clearance).
  • Experimental Validation : Perform microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store in airtight containers at –20°C, desiccated to prevent hydrolysis of the carboxylic acid group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.